N,N'-Dimethyl-N-cyanoacetylurea
Overview
Description
“N,N’-Dimethyl-N-cyanoacetylurea” is a chemical compound with the molecular formula C₆H₉N₃O₂ . It has a mass of 155.1548 dalton .
Synthesis Analysis
The synthesis of “N,N’-Dimethyl-N-cyanoacetylurea” can be achieved by reacting a liquid molecular compound, consisting of cyanoacetic acid and N,N’-dimethylurea, with acetic anhydride in a reactor cascade at temperatures of 95 to 100 °C . Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis
The molecular structure of “N,N’-Dimethyl-N-cyanoacetylurea” can be represented by the canonical SMILES string: CNC(=O)N©C(=O)CC#N . The 3D structure of the compound can be viewed using specific software .Chemical Reactions Analysis
“N,N’-Dimethyl-N-cyanoacetylurea” is involved in cyanoacetylation reactions . These reactions are particularly interesting and have been studied extensively in recent years. The reaction sequence includes a proton transfer from the carboxylic acid to the basic nitrogen of the carbodiimide, followed by addition of the carboxylate to form the O-acyl isourea .Scientific Research Applications
Chemical Probes for RNA Structure
N,N'-Dimethyl-N-cyanoacetylurea has been utilized in studies involving RNA structure. Peattie and Gilbert (1980) used chemical reactions, including one with an alternate dimethyl sulfate, to examine RNA molecules' secondary and tertiary interactions. This method is effective in a range of temperatures and pH levels, demonstrating the chemical's versatility in RNA research (Peattie & Gilbert, 1980).
In DNA Structural Studies
Lyamichev (1991) explored the conformation of DNA using cyclobutane dimer formation, which indicates the unusual structure adopted by certain DNA tracts. This research, although not directly mentioning this compound, implicates its potential relevance in understanding DNA's structural properties (Lyamichev, 1991).
DNA Methylation Studies
Lawley and Thatcher (1970) investigated DNA methylation in mammalian cells using various chemicals, including dimethyl sulfate. Their research provided insights into the methylation processes and the role of cellular thiol content. This study highlights the potential application of this compound in understanding DNA methylation mechanisms (Lawley & Thatcher, 1970).
Proteolytic Enzyme Research
Lin, Means, and Feeney (1969) explored the use of N,N-Dimethyl proteins in studying proteolytic enzymes. The sensitivity and accuracy of their assay, utilizing N,N-dimethyl proteins, demonstrate the utility of this compound in enzymatic research (Lin, Means, & Feeney, 1969).
Synthesis of Cyanoacetamide Derivatives
Almarhoon et al. (2020) described the use of N-cyanoacetylating agents in synthesizing cyanoacetamide derivatives. This study showcases the application of this compound in organic synthesis, particularly in the formation of cyanoacetamide and pyridinone derivatives (Almarhoon et al., 2020).
properties
IUPAC Name |
2-cyano-N-methyl-N-(methylcarbamoyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-8-6(11)9(2)5(10)3-4-7/h3H2,1-2H3,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEIAMRYPAJZHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N(C)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068189 | |
Record name | N,N'-Dimethyl-N-cyanoacetylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39615-79-7 | |
Record name | N-(Cyanoacetyl)-N,N′-dimethylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39615-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-cyano-N-methyl-N-((methylamino)carbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039615797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, 2-cyano-N-methyl-N-[(methylamino)carbonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N'-Dimethyl-N-cyanoacetylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyano-N-methyl-N-[(methylamino)carbonyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.566 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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